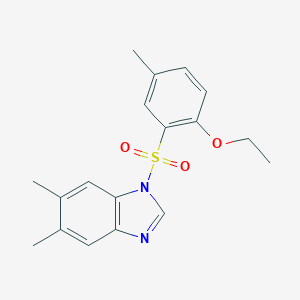
1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy-methylphenyl sulfonyl group
准备方法
The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2-ethoxy-5-methylphenylsulfonyl chloride, in the presence of a base like pyridine.
Final Modifications: The final product is obtained after purification steps, such as recrystallization or chromatography, to ensure the desired compound’s purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the sulfonyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted benzimidazoles.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules, such as enzymes and receptors, are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.
相似化合物的比较
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-1H-benzotriazole: Similar structure but with a benzotriazole core instead of benzimidazole.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing different biological activities.
Benzimidazole-based drugs: Such as albendazole and mebendazole, which are used as antiparasitic agents.
The uniqueness of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern and the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
1-(2-ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-7-6-12(2)8-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3 |
InChI 键 |
GTBIHDQQMJYDHF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















